molecular formula C8H11N5 B6213164 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole CAS No. 2731008-52-7

3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole

Cat. No.: B6213164
CAS No.: 2731008-52-7
M. Wt: 177.2
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Description

3-(Azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a cyclopentane ring. The azidomethyl group attached to the pyrazole ring introduces significant reactivity, making this compound of interest in various fields of chemical research and industrial applications.

Properties

CAS No.

2731008-52-7

Molecular Formula

C8H11N5

Molecular Weight

177.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution. A common method involves the reaction of the corresponding bromomethyl derivative with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azide group can yield amines.

    Substitution: The azidomethyl group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(Azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules due to its unique structure.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages, which are useful in bioconjugation and material science.

Comparison with Similar Compounds

Similar Compounds

    3-(Bromomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole: Similar structure but with a bromomethyl group instead of an azidomethyl group.

    3-(Hydroxymethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole: Contains a hydroxymethyl group, offering different reactivity.

Uniqueness

3-(Azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is unique due to the presence of the azidomethyl group, which provides a versatile handle for further functionalization through click chemistry. This makes it particularly valuable in the synthesis of complex molecules and materials.

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